molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid

Cat. No.: B2686202
CAS No.: 1506082-63-8
M. Wt: 242.7
InChI Key: UUAUFBAQNVHRAS-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid is an organic compound with the molecular formula C12H15ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxypentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid typically involves the reaction of 3-chlorobenzyl chloride with a suitable pentanoic acid derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pentanoic acid attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-[(3-Chlorophenyl)methyl]-5-oxopentanoic acid or 2-[(3-Chlorophenyl)methyl]-5-carboxypentanoic acid.

    Reduction: Formation of 2-[(3-Phenyl)methyl]-5-hydroxypentanoic acid.

    Substitution: Formation of 2-[(3-Aminophenyl)methyl]-5-hydroxypentanoic acid or 2-[(3-Thiophenyl)methyl]-5-hydroxypentanoic acid.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)methyl]-5-hydroxypentanoic acid
  • 2-[(3-Methylphenyl)methyl]-5-hydroxypentanoic acid
  • 2-[(3-Nitrophenyl)methyl]-5-hydroxypentanoic acid

Uniqueness

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAUFBAQNVHRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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